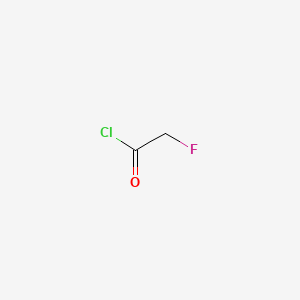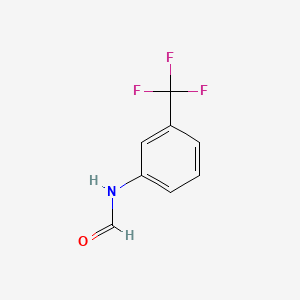
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE
Overview
Description
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE is a chemical compound that belongs to the class of aromatic amines. It is a derivative of ethylenediamine, which is an organic compound used as a building block for the production of many other chemical products. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
Ethylenediamine, 2-(chlorobenzyl)- is a derivative of Ethylenediamine . Ethylenediamine is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .
Mode of Action
It is known that compounds containing the ethylenediamine moiety exhibit antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .
Biochemical Pathways
It is known that ethylenediamine derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Pharmacokinetics
After oral administration, the bioavailability of ethylenediamine is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours .
Result of Action
Ethylenediamine, 2-(chlorobenzyl)- and its derivatives have been found to exhibit cytotoxic activity, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in cancer cell lines . They also show significant antimicrobial and antifungal activities .
Biochemical Analysis
Biochemical Properties
Ethylenediamine, 2-(chlorobenzyl)- plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical mechanisms. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes often leads to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, ethylenediamine, 2-(chlorobenzyl)- can form complexes with metal ions, influencing the activity of metalloproteins and enzymes that require metal cofactors for their function .
Cellular Effects
Ethylenediamine, 2-(chlorobenzyl)- has been shown to exert cytotoxic effects on various types of cells, including cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The compound induces cell cycle arrest and apoptosis, likely through the disruption of mitochondrial membrane potential and the generation of reactive oxygen species. These effects suggest that ethylenediamine, 2-(chlorobenzyl)- can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability .
Molecular Mechanism
At the molecular level, ethylenediamine, 2-(chlorobenzyl)- exerts its effects through several mechanisms. It can bind to DNA and proteins, causing structural changes that affect their function. The compound also acts as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, ethylenediamine, 2-(chlorobenzyl)- can induce DNA damage and trigger cell death pathways. Additionally, the compound’s ability to generate reactive oxygen species contributes to oxidative stress and further cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylenediamine, 2-(chlorobenzyl)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to ethylenediamine, 2-(chlorobenzyl)- has been associated with sustained cytotoxic effects, including persistent DNA damage and alterations in cellular metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of ethylenediamine, 2-(chlorobenzyl)- vary with different dosages. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include renal and hepatic damage, as well as neurotoxicity .
Metabolic Pathways
Ethylenediamine, 2-(chlorobenzyl)- is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions when ethylenediamine, 2-(chlorobenzyl)- is co-administered with other compounds metabolized by the same enzymes .
Transport and Distribution
Within cells and tissues, ethylenediamine, 2-(chlorobenzyl)- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
Ethylenediamine, 2-(chlorobenzyl)- exhibits specific subcellular localization patterns, often accumulating in the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The accumulation in mitochondria is associated with its ability to disrupt mitochondrial function and induce apoptosis, while nuclear localization is linked to its interactions with DNA and nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE can be synthesized through the reaction of ethylenediamine with chlorobenzyl chloride. The reaction typically occurs under basic conditions, where a base such as sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of ethylenediamine, 2-(chlorobenzyl)- involves the use of large-scale reactors where ethylenediamine and chlorobenzyl chloride are reacted under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding amine oxides.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A basic amine with a similar structure but without the chlorobenzyl group.
Diethylenetriamine: Contains an additional amine group compared to ethylenediamine.
Triethylenetetramine: Contains two additional amine groups compared to ethylenediamine.
Uniqueness
N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in the synthesis of specialized organic compounds and in biological research.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFJEQTHKHUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211469 | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6241-46-9 | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1294606.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)






